(1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine CAS number and properties
(1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine CAS number and properties
An In-Depth Technical Guide to (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine: Properties, Synthesis, and Applications in Asymmetric Catalysis
Authored by: A Senior Application Scientist
(1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine , a C2-symmetric chiral diamine, has emerged as a cornerstone in modern asymmetric synthesis. Its significance lies not only in its direct application as a chiral ligand but, more profoundly, in its role as a versatile precursor—often termed a "mother diamine"—for a vast library of other chiral diamines.[1] This guide provides an in-depth exploration of its properties, synthesis, characterization, and pivotal applications, tailored for researchers and professionals in drug development and chemical synthesis.
Core Properties and Identification
The fundamental physicochemical properties of (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine are crucial for its handling, characterization, and application. Its unique structure, featuring two primary amine and two phenol functional groups locked in a specific stereochemical arrangement, dictates its utility.
| Property | Value | Source(s) |
| CAS Number | 870991-70-1 | [1][2] |
| Molecular Formula | C₁₄H₁₆N₂O₂ | [1][2] |
| Molecular Weight | 244.29 g/mol | [1][2] |
| Appearance | White to off-white powder/solid | [1] |
| Melting Point | 157-163 °C | [1] |
| Optical Activity | [α]²²/D +62° (c = 1% in chloroform) | [1] |
| Purity | Typically >95% (HPLC) | [1] |
| IUPAC Name | 2-[(1R,2R)-1,2-diamino-2-(2-hydroxyphenyl)ethyl]phenol | [2] |
| Synonyms | (1R,2R)-1,2-Bis(2-hydroxyphenyl)-1,2-ethanediamine, (R,R) Mother Diamine | [1] |
Synthesis and Chiral Resolution: Establishing Enantiopurity
The enantiopure (1R,2R) configuration is paramount for the compound's efficacy in asymmetric synthesis. While commercially available, understanding its synthesis and, most critically, its chiral resolution is essential for any laboratory intending to work with it or its derivatives. The synthesis generally involves the formation of the racemic diamine followed by chiral resolution.
Synthesis of Racemic 1,2-Bis(2-hydroxyphenyl)ethylenediamine
A common synthetic route involves the condensation of 2-hydroxybenzaldehyde with an appropriate nitrogen source, followed by reduction.
Chiral Resolution: The Key to Asymmetric Applications
The separation of the racemic mixture into its constituent enantiomers is the most critical step. This is typically achieved through the formation of diastereomeric salts with a chiral resolving agent.[3] This classical method leverages the different physical properties (e.g., solubility) of the diastereomeric salts to effect separation.[3][4]
Exemplary Chiral Resolution Protocol:
-
Salt Formation: Dissolve the racemic 1,2-bis(2-hydroxyphenyl)ethylenediamine in a suitable solvent (e.g., aqueous alcohols).[5] Add a chiral resolving agent, such as a chiral carboxylic acid (e.g., dibenzoyl-L-tartaric acid), to the solution.[5] The choice of solvent is critical and often requires optimization to achieve efficient precipitation of one diastereomer.[4][5]
-
Selective Crystallization: The less soluble diastereomeric salt will preferentially crystallize out of the solution. This process can be encouraged by controlled cooling or seeding with a small crystal of the desired diastereomer.[4]
-
Isolation and Purification: The precipitated salt is isolated by filtration. The purity of the diastereomer can be enhanced by recrystallization.
-
Liberation of the Free Diamine: The resolved diastereomeric salt is then treated with a base (e.g., sodium hydroxide solution) to neutralize the resolving agent and liberate the free enantiopure diamine. The diamine can then be extracted into an organic solvent and isolated.
Analytical Characterization
Rigorous analytical characterization is necessary to confirm the identity, purity, and enantiomeric excess of the synthesized diamine. A combination of spectroscopic and chromatographic techniques is employed.
| Analytical Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural confirmation and purity assessment. | The spectra should be consistent with the C2-symmetric structure, showing the expected number of signals and integrations for aromatic and aliphatic protons and carbons. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic peaks for O-H (phenol), N-H (amine), C-N, and aromatic C-H and C=C bonds should be present. |
| Mass Spectrometry (MS) | Determination of molecular weight. | The molecular ion peak corresponding to the compound's molecular weight (244.29 g/mol ) should be observed. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Determination of enantiomeric excess (ee). | Using a suitable chiral stationary phase, the two enantiomers can be separated, allowing for the quantification of the enantiomeric purity of the (1R,2R) isomer. |
| Polarimetry | Measurement of optical rotation. | The specific rotation should match the reported value for the enantiopure compound. |
The "Mother Diamine" Concept and the Diaza-Cope Rearrangement
A pivotal application of (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine is its use as a "mother diamine" to generate a diverse range of C2-symmetric "daughter diamines" through a highly stereospecific diaza-Cope rearrangement.[1][6][7][8] This powerful methodology allows for the synthesis of numerous chiral diamines with varied steric and electronic properties from a single, readily accessible precursor.[1]
The reaction proceeds by condensing the (1R,2R)-mother diamine with two equivalents of an aldehyde to form a diimine. This intermediate then undergoes a[6][6]-sigmatropic rearrangement (the diaza-Cope rearrangement) to furnish a new diimine with inverted stereochemistry (S,S). Subsequent hydrolysis yields the desired (1S,2S)-daughter diamine.[1][7]
The driving force for this rearrangement is the formation of a resonance-assisted hydrogen bond (RAHB) in the transition state, which significantly lowers the activation energy.[1][7]
Experimental Workflow: Synthesis of Daughter Diamines
Caption: Workflow for the synthesis of daughter diamines.
Applications in Asymmetric Catalysis and Synthesis
The true value of (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine and its derivatives is realized in their application as ligands and organocatalysts in a wide array of asymmetric transformations.
Chiral Ligands for Transition Metal Catalysis
The diamine backbone can be readily modified to create salen-type or other multidentate ligands. These ligands coordinate with various transition metals (e.g., Ru, Rh, Cu) to form catalysts for reactions such as:
-
Asymmetric Transfer Hydrogenation: Ruthenium complexes of N-substituted derivatives are highly effective for the reduction of prochiral ketones to chiral secondary alcohols.[9]
-
Asymmetric Michael Additions: Bifunctional catalysts derived from this scaffold can activate both the nucleophile and the electrophile to achieve high enantioselectivity.[9]
Organocatalysis
The parent diamine and its derivatives can function as potent organocatalysts, often activating substrates through the formation of iminium ions or through hydrogen bonding interactions.[10]
Precursor for Bioactive Molecules and Complex Ligands
This diamine serves as a starting material for the synthesis of more complex molecules, including:
-
Enantiomerically pure trans-3-arylpiperazine-2-carboxylic acid derivatives.
-
Schiff base complexes with potential biological activity, such as anticancer properties.[11]
Safety and Handling
(1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
(1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine is a privileged chiral building block with immense value in asymmetric synthesis. Its role as a "mother diamine" provides a practical and efficient route to a wide variety of chiral diamines, which in turn are used to construct highly effective catalysts and ligands. A thorough understanding of its properties, synthesis, and the mechanistic underpinnings of its applications is crucial for leveraging its full potential in the development of new pharmaceuticals and fine chemicals.
References
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Kim, H., et al. (2009). Stereospecific Synthesis of Alkyl-Substituted Vicinal Diamines From the Mother Diamine: Overcoming the "Intrinsic Barrier" to the diaza-Cope Rearrangement Reaction. Organic Letters, 11(1), 157–160. [Link]
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Kim, H., et al. (2008). Stereospecific synthesis of C2 symmetric diamines from the mother diamine by resonance-assisted hydrogen-bond directed diaza-Cope rearrangement. Journal of the American Chemical Society, 130(36), 12184–12191. [Link]
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Li, G., et al. (2020). Direct enantioseparation of 1-(2-hydroxyphenyl) ethylamines via diastereomeric salt formation: chiral recognition mechanism based on the crystal structure. RSC Advances, 10(49), 29447-29453. [Link]
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KAIST Research Portal. Stereospecific synthesis of C2 symmetric diamines from the mother diamine by resonance-assisted hydrogen-bond directed diaza-cope rearrangement. [Link]
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MDPI. The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years. [Link]
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Wikipedia. Chiral resolution. [Link]
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RUA. Catalytic asymmetric synthesis of 1,2-diamines. [Link]
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PubChem. (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine. [Link]
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Onyx Scientific. Chiral Resolution Screening. [Link]
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